

(4-Bromo-2-methoxyphenyl)acetonitrile CAS number and identifiers

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Compound of Interest

Compound Name: (4-Bromo-2-methoxyphenyl)acetonitrile

Cat. No.: B1523286

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An In-Depth Technical Guide to **(4-Bromo-2-methoxyphenyl)acetonitrile**: Synthesis, Applications, and Core Identifiers

Introduction

(4-Bromo-2-methoxyphenyl)acetonitrile is a substituted aromatic nitrile that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising a synthetically tractable aryl bromide, a modifiable nitrile group, and an electron-rich methoxy-substituted benzene ring—positions it as a key intermediate in the construction of complex molecular scaffolds. For researchers, particularly in the fields of medicinal chemistry and drug development, this compound offers a strategic starting point for synthesizing novel therapeutic agents. This guide provides an in-depth analysis of its core identifiers, physicochemical properties, a field-proven synthesis protocol, key synthetic applications, and essential safety and handling guidelines.

Compound Identification and Core Data

Precise identification is the cornerstone of chemical research. The following table summarizes the essential identifiers for **(4-Bromo-2-methoxyphenyl)acetonitrile**, ensuring accurate documentation and retrieval in chemical databases.

Identifier	Value	Source(s)
CAS Number	858523-37-2	[1][2][3]
IUPAC Name	2-(4-bromo-2-methoxyphenyl)acetonitrile	[4]
Molecular Formula	C ₉ H ₈ BrNO	[1][4]
Molecular Weight	226.07 g/mol	[1][3]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)Br)CC#N</chem>	[4]
InChI Key	MKTBTBUHEXXTRR-UHFFFAOYSA-N	[4]
MDL Number	MFCD11847504	[3]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data for this specific isomer is not widely published, the following information has been collated from supplier technical data sheets.

Property	Value	Source(s)
Physical Form	Solid	
Purity	Typically ≥95%	[3]
Storage	Store in a cool, dry place, sealed from moisture	
Solubility	Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.	(General chemical knowledge)

Note: Specific values for melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically for lot-specific material.

Synthesis Protocol: Cyanation of 4-Bromo-2-methoxybenzyl Bromide

The most direct and reliable synthesis of **(4-Bromo-2-methoxyphenyl)acetonitrile** involves a nucleophilic substitution (S_N2) reaction. This process utilizes the corresponding benzyl bromide as the electrophile and a cyanide salt as the nucleophile. The causality for this choice is rooted in the high reactivity of benzyl halides and the strong nucleophilicity of the cyanide ion.

Experimental Protocol

Objective: To synthesize **(4-Bromo-2-methoxyphenyl)acetonitrile** from 4-Bromo-2-methoxybenzyl bromide.

Materials:

- 4-Bromo-2-methoxybenzyl bromide (1.0 eq)
- Sodium Cyanide (NaCN) (1.2 eq)
- Tetrabutylammonium bromide (TBAB) (0.05 eq)
- Acetonitrile (solvent)
- Deionized Water
- Ethyl Acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

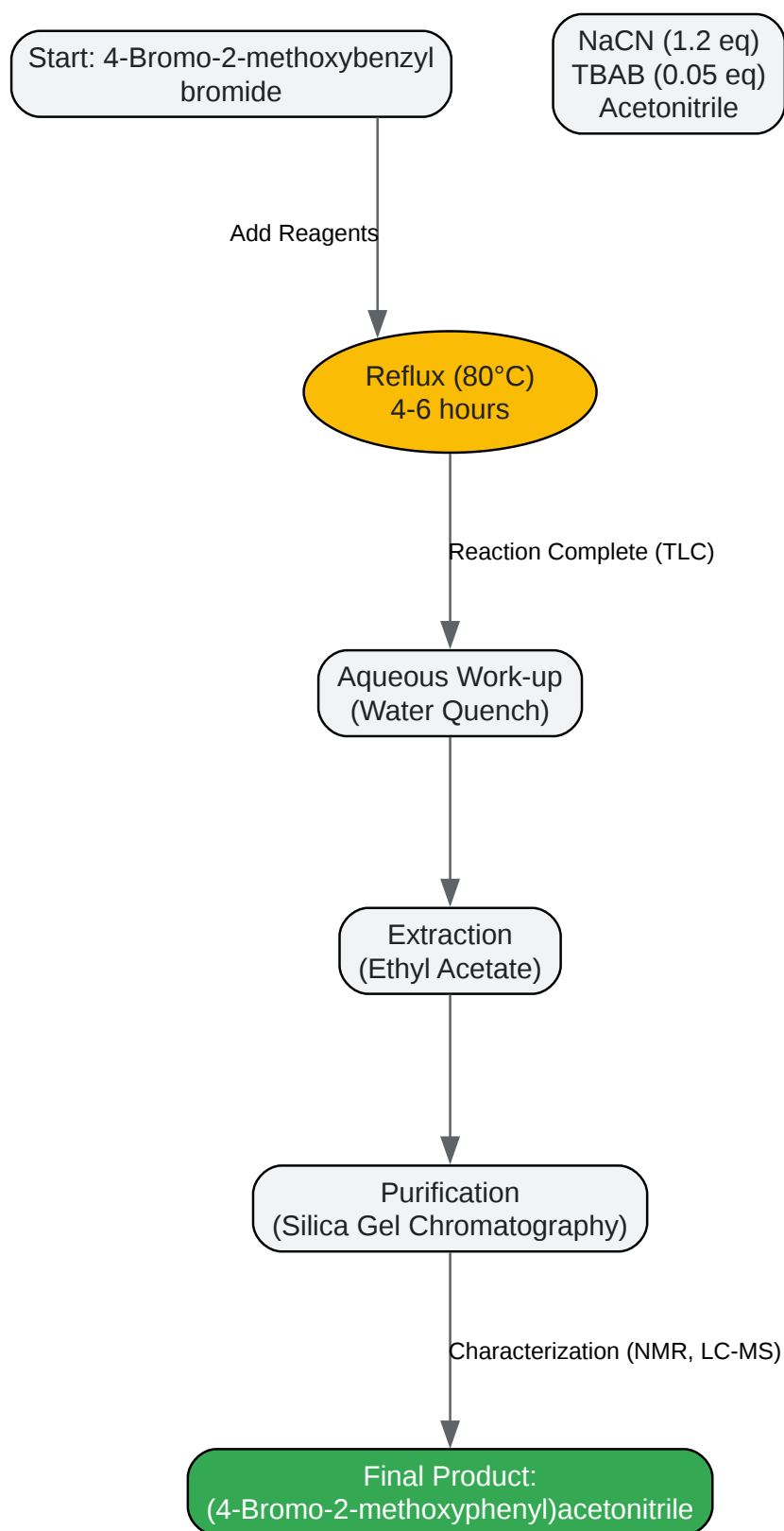
Procedure:

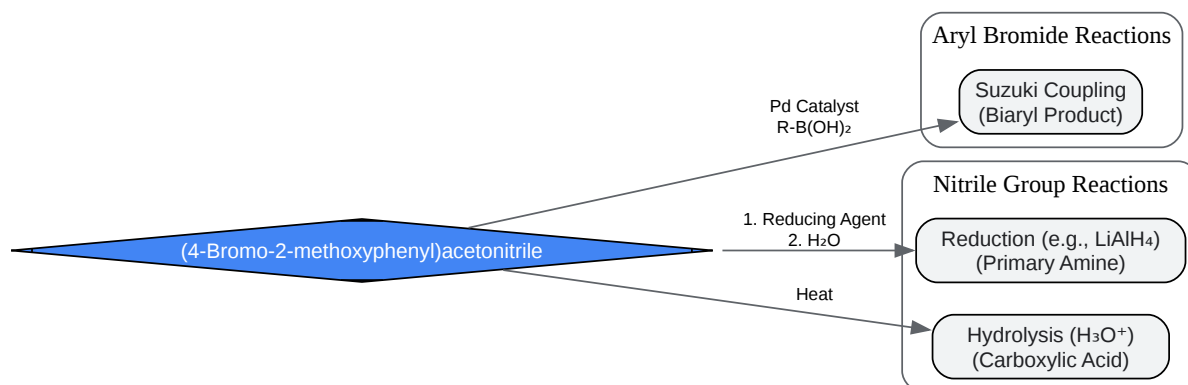
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-methoxybenzyl bromide (1.0 eq) and the phase-transfer catalyst TBAB (0.05 eq) in acetonitrile.

- **Scientist's Insight:** TBAB is employed as a phase-transfer catalyst. It facilitates the transport of the cyanide anion from the solid phase (or an aqueous phase if used) into the organic phase where the benzyl bromide resides, significantly accelerating the reaction rate.
- **Addition of Cyanide:** Add finely powdered and dried sodium cyanide (1.2 eq) to the stirring solution.
 - **Causality:** Using a slight excess of NaCN ensures the reaction goes to completion. The cyanide must be dry as moisture can reduce its reactivity and lead to side reactions.
- **Reaction Execution:** Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 4-6 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.
 - **Trustworthiness:** This step dissolves the remaining inorganic salts (NaCN, NaBr) and the phase-transfer catalyst, preparing the mixture for extraction.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic extracts sequentially with deionized water and then with brine.
 - **Scientist's Insight:** The brine wash helps to remove residual water from the organic layer, improving the efficiency of the final drying step.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification and Validation:** Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The identity

and purity of the final product, **(4-Bromo-2-methoxyphenyl)acetonitrile**, must be confirmed by analytical techniques such as NMR and LC-MS.^[5]

Synthesis Workflow Diagram





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